Electronic Modulation at the 4‑Position: 4‑Methoxyphenyl vs. 4‑Phenyl and 4‑Chlorophenyl in Pyrimido[1,2‑b]indazole α‑Glucosidase Inhibitors
In a head‑to‑head comparison of ethyl 4‑arylpyrimido[1,2‑b]indazole‑2‑carboxylates, the 4‑(4‑methoxyphenyl) derivative exhibited an IC₅₀ of 180.20 ± 0.06 µM against α‑glucosidase, whereas the unsubstituted 4‑phenyl analogue was essentially inactive (IC₅₀ not reached at 650 µM) and the 4‑chlorophenyl analogue showed an IC₅₀ of 322.60 ± 0.07 µM . The 4‑methoxyphenyl substituent therefore provides a 1.8‑fold improvement over 4‑chlorophenyl and dramatically superior activity relative to 4‑phenyl.
| Evidence Dimension | α‑Glucosidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 180.20 ± 0.06 µM (ethyl ester congener of the target acid) |
| Comparator Or Baseline | 4‑phenyl analogue: IC₅₀ >650 µM; 4‑chlorophenyl analogue: IC₅₀ = 322.60 ± 0.07 µM |
| Quantified Difference | ~1.8× more potent than 4‑chlorophenyl; >3.6× more potent than 4‑phenyl |
| Conditions | In vitro α‑glucosidase inhibition assay; acarbose standard IC₅₀ = 762.59 ± 0.04 µM |
Why This Matters
The 4‑methoxyphenyl group confers a measurable activity advantage over halogenated and unsubstituted phenyl analogues, directly informing SAR‑driven procurement for antidiabetic screening programs.
- [1] Gashghaee M, Azizian H, Adib M, et al. Synthesis, molecular dynamic, and in silico study of new ethyl 4‑arylpyrimido[1,2‑b]indazole‑2‑carboxylate: Potential inhibitors of α‑glucosidase. J Mol Struct. 2022;1273:134273. View Source
